2-Amino-4-(pyridin-3-yl)thiophene-3-carboxylic acid
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Overview
Description
2-Amino-4-(pyridin-3-yl)thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an amino group, a pyridinyl group, and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(pyridin-3-yl)thiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(pyridin-3-yl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Amino-4-(pyridin-3-yl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-Amino-4-(pyridin-3-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(pyridin-4-yl)thiophene-3-carboxylic acid
- Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate
- Ethyl 2-amino-5-(pyridin-4-yl)thiophene-3-carboxylate
Uniqueness
2-Amino-4-(pyridin-3-yl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8N2O2S |
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Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-amino-4-pyridin-3-ylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c11-9-8(10(13)14)7(5-15-9)6-2-1-3-12-4-6/h1-5H,11H2,(H,13,14) |
InChI Key |
IDXPMFJOYXQJOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=C2C(=O)O)N |
Origin of Product |
United States |
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